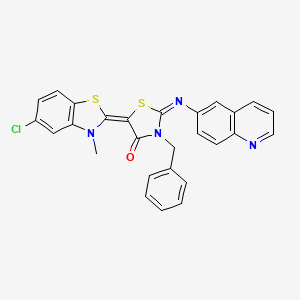
(2Z,5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and quinoline intermediates, followed by their condensation with appropriate reagents to form the final thiazolidinone structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam with various industrial uses.
Carbonyl Compounds: Such as aldehydes, ketones, and carboxylic acids, which share some reactivity patterns.
Uniqueness
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one is unique due to its complex structure that combines multiple functional groups, making it versatile for various applications. Its specific reactivity and potential bioactivity set it apart from simpler compounds.
Properties
Molecular Formula |
C27H19ClN4OS2 |
|---|---|
Molecular Weight |
515.1 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-quinolin-6-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H19ClN4OS2/c1-31-22-15-19(28)9-12-23(22)34-26(31)24-25(33)32(16-17-6-3-2-4-7-17)27(35-24)30-20-10-11-21-18(14-20)8-5-13-29-21/h2-15H,16H2,1H3/b26-24-,30-27? |
InChI Key |
BHQQKNQIDJHEGG-FMVFUUHJSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC6=CC=CC=C6 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15009275.png)
![6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009276.png)
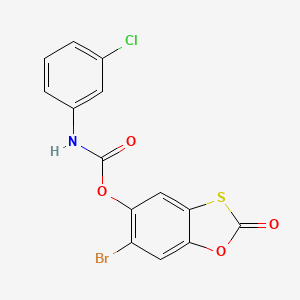
![2-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15009284.png)
![(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15009291.png)
![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)
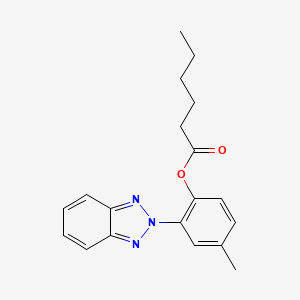
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)
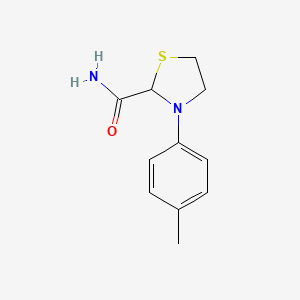

![(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)
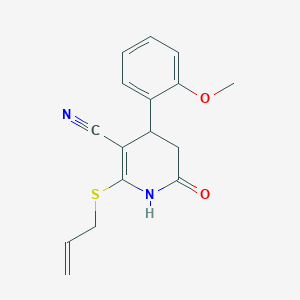
![N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15009342.png)
![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)
